3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-4-6-15(7-5-14)25-16-3-1-2-13(10-16)19(24)23-9-8-17(12-23)26-18-11-21-27-22-18/h1-7,10-11,17H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGMPLKBRZHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable benzoyl chloride derivative to form the 4-fluorophenoxybenzoyl intermediate.
Pyrrolidinylation: The intermediate is then reacted with pyrrolidine under controlled conditions to introduce the pyrrolidinyl group.
Thiadiazole Ring Formation: The final step involves the cyclization reaction with thiadiazole precursors under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance:
- Thiadiazole Derivatives : A study showed that thiazole-integrated compounds demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The presence of electron-withdrawing groups such as fluorine enhances their efficacy .
- Case Study : One derivative of thiazole exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM). This suggests that the structural modifications in 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole could lead to similar or enhanced anticancer properties .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored extensively:
- Mechanism of Action : Thiadiazoles have been linked to modulation of neurotransmitter systems and ion channels involved in seizure activity. Compounds with similar structures have shown promising results in reducing seizure frequency and severity in animal models .
- Case Study : In a comparative study of various thiazole derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, indicating significant anticonvulsant properties. The structural features that contribute to this activity include the presence of specific substituents on the thiadiazole ring .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities:
- Broad-Spectrum Activity : Research has indicated that compounds with thiadiazole structures exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Case Study : A novel thiazole derivative showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
Summary Table of Applications
| Application | Description | Example Findings |
|---|---|---|
| Anticancer | Targeting various cancer cell lines with significant IC50 values | IC50 = 5.71 μM against MCF-7 |
| Anticonvulsant | Reducing seizure severity in animal models | ED50 = 18.4 mg/kg in electroshock tests |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | Effective against multiple strains |
Mechanism of Action
The mechanism of action of 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle : The 1,2,5-thiadiazole ring distinguishes this compound from oxadiazole- or pyrazole-containing analogs (e.g., BK14304 in ).
- Pyrrolidine Substitution : The benzoyl group at the pyrrolidine’s 1-position contrasts with benzofuran-2-carbonyl (BK14294, ) or pyrimidinyl groups ().
- Fluorinated Aromatic Groups: The 4-fluorophenoxy substituent is shared with pesticidal carbamates () and kinase inhibitors (), suggesting versatility in applications.
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely comparable to BK14294 (~315–350 g/mol range), suggesting moderate bioavailability.
- Solubility : The thiadiazole ring’s electron-deficient nature could reduce aqueous solubility relative to oxadiazole-containing BK14304 .
Biological Activity
3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound incorporates diverse functional groups, including a pyrrolidinyl group, a benzoyl moiety, and a thiadiazole ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.41 g/mol. The presence of the fluorophenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors within biological pathways. Thiadiazole derivatives often exhibit diverse mechanisms, including enzyme inhibition or receptor modulation. The exact targets for this compound are still under investigation but may include pathways related to inflammation and cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in tumor cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 (Colon) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 8.0 | Cell cycle arrest |
| This compound | Jurkat (Leukemia) | TBD | TBD |
Anti-inflammatory Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The anti-inflammatory activity is often attributed to their ability to modulate signaling pathways involved in inflammation .
Case Studies
Several case studies have examined the biological activity of related thiadiazole compounds:
- Anticancer Study : A study evaluated the effects of thiadiazole derivatives on glioblastoma cells, showing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Inflammation Study : Another investigation focused on a series of thiadiazoles demonstrating significant inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases .
Q & A
Q. What are the critical steps for synthesizing 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole?
The synthesis involves three key stages: (i) preparation of the pyrrolidine intermediate via nucleophilic substitution or coupling reactions, (ii) functionalization of the 1,2,5-thiadiazole ring, and (iii) coupling the two moieties. For example, the pyrrolidine fragment can be synthesized by reacting 3-(4-fluorophenoxy)benzoyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane). The thiadiazole component may be derived from cyclization of thiosemicarbazides or via condensation reactions, as seen in analogous thiadiazole syntheses . Final coupling often employs Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic aromatic substitution.
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. The -NMR is particularly useful for verifying the integrity of the 4-fluorophenoxy group. IR spectroscopy can confirm carbonyl (C=O) and ether (C-O) linkages. For crystallographic validation, single-crystal X-ray diffraction is recommended, as demonstrated in structurally related pyrazoline and thiadiazole derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Begin with enzyme inhibition assays targeting kinases or GPCRs, given the structural resemblance to kinase inhibitors (e.g., TrkA inhibitors in ) and acetylcholinesterase modulators (e.g., Xanomeline analogs in ). Cell viability assays (e.g., MTT) using cancer or neuronal cell lines can assess cytotoxicity. Fluorophenyl-containing compounds often exhibit CNS activity, suggesting neuropharmacological profiling .
Advanced Research Questions
Q. How can coupling efficiency between the pyrrolidine and thiadiazole moieties be optimized?
Reaction conditions significantly impact yield. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improves solubility of intermediates. Catalytic additives like DMAP or Cu(I) salts enhance nucleophilic displacement rates. Monitoring reaction progress via TLC or LC-MS ensures timely termination to prevent side reactions. Evidence from carboxamide coupling (e.g., Example 2 in ) suggests that activating agents such as HATU or EDCI may improve efficiency.
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
Contradictions often arise from assay-specific parameters (e.g., pH, cofactors) or compound solubility. To address this:
- Validate purity (>95%) via HPLC and elemental analysis.
- Use standardized buffers (e.g., PBS with 0.1% DMSO) to minimize solvent effects.
- Perform dose-response curves across multiple replicates.
- Cross-reference with structural analogs (e.g., fluorophenyl pyrazoles in ) to identify pharmacophore dependencies.
Q. How can computational methods guide SAR studies for this compound?
Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like TrkA or acetylcholinesterase. MD simulations assess stability of ligand-receptor complexes. QSAR models built using descriptors like logP, PSA, and H-bond donors/acceptors (refer to physicochemical data in –20) help prioritize derivatives for synthesis. For fluorinated analogs, electrostatic potential maps elucidate fluorine’s role in binding .
Q. What approaches mitigate degradation during long-term stability studies?
Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). LC-MS identifies degradation products (e.g., hydrolysis of the benzoyl-pyrrolidine bond). Formulation with antioxidants (e.g., BHT) or lyophilization improves shelf-life. Evidence from pyrazole-thiadiazole hybrids ( ) suggests that electron-withdrawing groups (e.g., fluorophenoxy) enhance oxidative stability.
Methodological Considerations
Q. How to address low yields in the final coupling step?
- Solvent optimization : Switch to DMF or THF to enhance intermediate solubility.
- Temperature control : Gradual heating (e.g., 50°C) reduces side-product formation.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling variants.
- Workup refinement : Use column chromatography with gradient elution (hexane/EtOAc) for purification.
Q. What analytical techniques differentiate isomeric impurities in the thiadiazole ring?
Reverse-phase HPLC with a C18 column and UV detection (254 nm) resolves positional isomers. - HMBC NMR can distinguish nitrogen environments in 1,2,5- vs. 1,3,4-thiadiazoles . High-resolution mass spectrometry confirms molecular formulas to rule out isobaric contaminants.
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity results between in vitro and in vivo models?
Potential factors include metabolic instability (e.g., cytochrome P450-mediated degradation) or poor bioavailability. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
